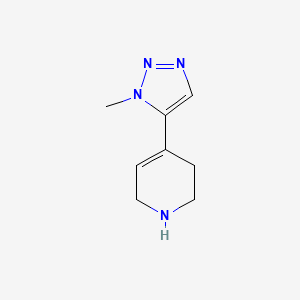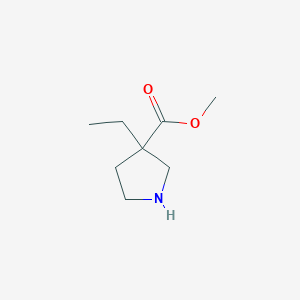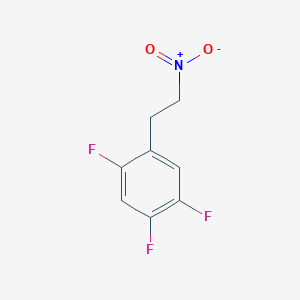
1,2,4-Trifluoro-5-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trifluoro-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and a nitroethyl group is attached at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trifluoro-5-(2-nitroethyl)benzene typically involves the nitration of 1,2,4-trifluorobenzene. The process can be summarized as follows:
Nitration Reaction: 1,2,4-Trifluorobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trifluoro-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1,2,4-Trifluoro-5-(2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds of the nitro group.
Aplicaciones Científicas De Investigación
1,2,4-Trifluoro-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the bioisosteric properties of fluorine.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,2,4-Trifluoro-5-(2-nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Reduction Mechanism: The nitro group is reduced to an amino group through a catalytic hydrogenation process, where hydrogen atoms are added to the nitro group.
Substitution Mechanism: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Oxidation Mechanism: The nitro group is oxidized to higher oxidation states through the transfer of oxygen atoms from the oxidizing agent.
Comparación Con Compuestos Similares
1,2,4-Trifluoro-5-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,4-Trifluoro-5-nitrobenzene: Similar structure but without the ethyl group, leading to different reactivity and applications.
2,4,5-Trifluoronitrobenzene: Another isomer with different substitution patterns, affecting its chemical properties and uses.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1,2,4-trifluoro-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h3-4H,1-2H2 |
Clave InChI |
YFUZMWWMRIUTSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
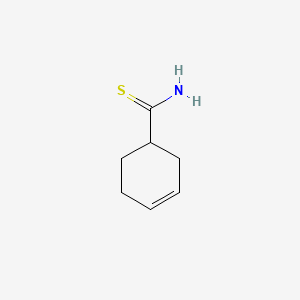
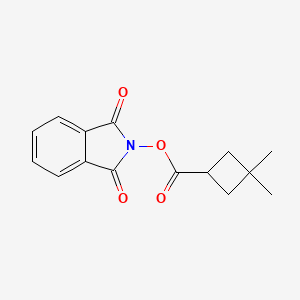
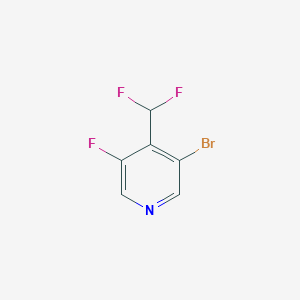
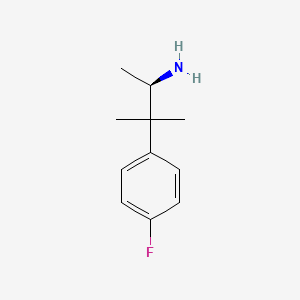
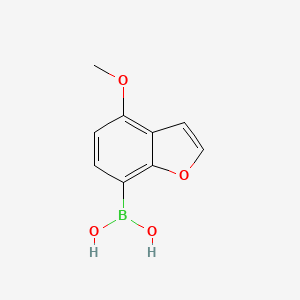
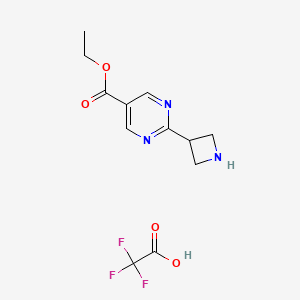
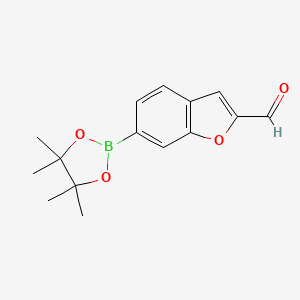
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
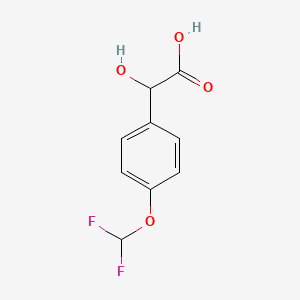
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
